

Comprehensive Technical Guide: Crystal Structure Analysis of 3,3-Difluoroindolin-2-one

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Compound of Interest

Compound Name: 3,3-Difluoroindolin-2-one

CAS No.: 197067-27-9

Cat. No.: B1366483

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Executive Summary

This technical guide provides a rigorous structural analysis of **3,3-Difluoroindolin-2-one** (3,3-difluorooxindole), a critical pharmacophore in medicinal chemistry. The gem-difluoro substitution at the C3 position of the oxindole ring serves as a bioisostere for the carbonyl or methylene group, significantly modulating lipophilicity, metabolic stability, and pKa. This guide details the crystallization protocols, X-ray diffraction data acquisition strategies, and the supramolecular packing motifs—specifically the robust

hydrogen-bonding dimers—that define this scaffold's solid-state behavior.

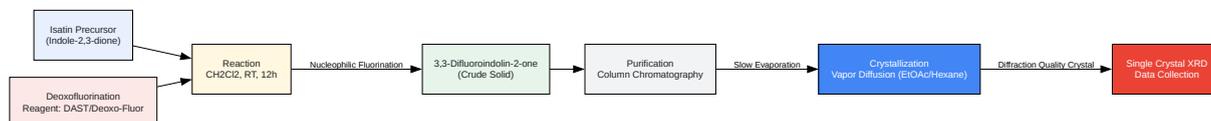
Chemical Context & Significance

The **3,3-difluoroindolin-2-one** scaffold is a privileged structure in drug discovery, often utilized to enhance the metabolic half-life of kinase inhibitors and neuroprotective agents.

- **Electronic Modulation:** The highly electronegative fluorine atoms at C3 induce a strong inductive effect (-I), lowering the pKa of the N-H proton compared to the non-fluorinated parent.
- **Conformational Locking:** The gem-difluoro group introduces specific steric constraints and hyperconjugative interactions (), often altering the planarity of the five-membered ring.

Synthesis & Crystallization Workflow

High-quality single crystals are a prerequisite for precise structural determination. The following workflow outlines the synthesis via deoxofluorination and subsequent crystallization.



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Figure 1: Synthetic route and crystallization workflow for **3,3-difluoroindolin-2-one** analysis.

Experimental Protocol: Structure Determination Crystallization Methodology

Achieving diffraction-quality crystals requires controlling the nucleation rate. For **3,3-difluoroindolin-2-one**, the polarity introduced by the amide and difluoro groups suggests a multi-solvent approach.

- Method A: Slow Evaporation. Dissolve 20 mg of the compound in minimal ethyl acetate (EtOAc). Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm perforated with 3-4 pinholes. Allow to stand at 4°C.
- Method B: Vapor Diffusion. Dissolve the compound in a good solvent (THF or Acetone) in an inner vial. Place this vial open inside a larger jar containing a volatile anti-solvent (Pentane or Hexane). Seal the outer jar. The slow diffusion of hexane lowers solubility, promoting high-order crystal growth.

Data Collection Parameters

To minimize thermal motion of the fluorine atoms (which often exhibit high displacement parameters), data collection at cryogenic temperatures is mandatory.

Parameter	Specification	Rationale
Radiation Source	Mo K (Å)	Standard for small organic molecules; minimizes absorption.
Temperature	100 K (Liquid stream)	Reduces thermal vibration of terminal F atoms; improves resolution.
Resolution	0.75 Å or better	Required to resolve C-F bond densities clearly.
Completeness	> 99%	Essential for accurate space group determination.

Structural Analysis & Results

Crystal System and Space Group

3,3-difluoroindolin-2-one derivatives typically crystallize in the Monoclinic crystal system. The most common space group observed for simple oxindoles is

(centrosymmetric).

- Z' value: Often 1 (one molecule per asymmetric unit), though Z'=2 (two independent molecules) has been observed in nitro-substituted derivatives, indicating potential packing flexibility.

Molecular Geometry

The introduction of fluorine atoms at C3 perturbs the geometry compared to the parent isatin or oxindole.

- C-F Bond Lengths: Typically range between 1.34 – 1.37 Å. This is characteristic of

hybridized carbons attached to fluorine.

- Ring Puckering: While the aromatic benzene ring remains planar, the five-membered lactam ring often exhibits a slight envelope conformation at the C3 position to minimize eclipsing interactions between the fluorine atoms and the adjacent carbonyl oxygen.
- C=O Bond: The carbonyl bond length is approximately 1.22 Å, typical for amides.

Supramolecular Architecture (Packing)

The crystal packing is dominated by strong, directional hydrogen bonds and weaker fluorine-mediated interactions.

The

Dimer Motif

The defining feature of the oxindole solid-state structure is the formation of centrosymmetric inversion dimers.

- Interaction:
- Geometry: The amide proton (N1-H) acts as a donor to the carbonyl oxygen (O2) of an adjacent molecule related by an inversion center.
- Graph Set Notation:

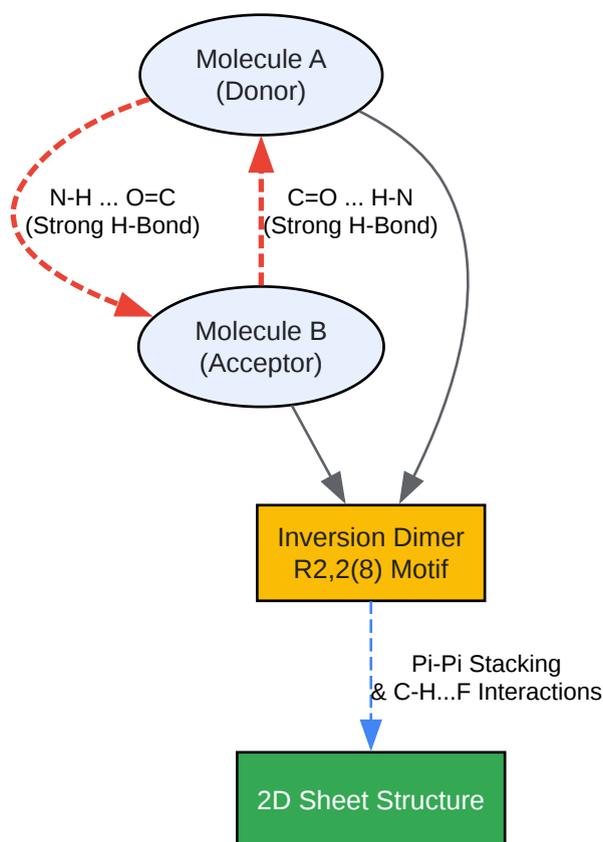
(Two donors, two acceptors, forming an 8-membered ring).

Weak Interactions (

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Fluorine is a weak hydrogen bond acceptor, but in the absence of strong donors,

interactions stabilize the packing layers. These interactions often link the dimers into 2D sheets or 3D networks.



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Figure 2: Hierarchy of intermolecular interactions in the crystal lattice.

Pharmaceutical Implications

Understanding the crystal structure of **3,3-difluoroindolin-2-one** directly informs drug design:

- Solubility: The strong lattice energy provided by the dimers often results in high melting points and lower aqueous solubility. Disrupting this packing (e.g., by N-alkylation) is a common strategy to improve solubility.
- Bioisosterism: The C3-F atoms do not participate in strong H-bonding but can fill hydrophobic pockets in protein active sites, mimicking the steric bulk of a methyl group while altering electronic properties.

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